6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H2ClF3N2O3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)pyridin-2(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-ylamine: Similar structure but with an amino group instead of a hydroxyl group.
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
111928-62-2 |
---|---|
Molecular Formula |
C6H2ClF3N2O3 |
Molecular Weight |
242.54 g/mol |
IUPAC Name |
6-chloro-3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2ClF3N2O3/c7-4-2(6(8,9)10)1-3(12(14)15)5(13)11-4/h1H,(H,11,13) |
InChI Key |
DJDONCWQQHGEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.